molecular formula C17H16O3 B11391726 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

Cat. No.: B11391726
M. Wt: 268.31 g/mol
InChI Key: XVOPNPKDDUSDGS-UHFFFAOYSA-N
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Description

2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound with a unique structure that combines elements of cyclopentane, furan, and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one typically involves a multi-step process. One common method starts with the preparation of the cyclopentane and furan rings, followed by their fusion with the chromene structure. Key steps may include:

    Claisen rearrangement: This step involves the rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound.

    Electrocyclization: This step involves the formation of the chromene ring through a 6π-electrocyclization reaction.

    Functional group modifications: Introduction of methyl groups at specific positions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential anticancer properties.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: This compound can be used as a probe to study biological pathways and interactions due to its complex structure and reactivity.

Mechanism of Action

The mechanism of action of 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may exert its effects by:

    Inhibiting enzymes: This compound may inhibit specific enzymes involved in cancer cell proliferation.

    Modulating signaling pathways: It may affect signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is unique due to its specific substitution pattern and the combination of cyclopentane, furan, and chromene rings. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

4,5,7-trimethyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one

InChI

InChI=1S/C17H16O3/c1-8-7-13-15(16-14(8)9(2)10(3)19-16)11-5-4-6-12(11)17(18)20-13/h7H,4-6H2,1-3H3

InChI Key

XVOPNPKDDUSDGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=C(O4)C)C

Origin of Product

United States

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